[[(2R,3S,5R)-5-[5-(3-aminoprop-1-enyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The compound 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt follows established International Union of Pure and Applied Chemistry nomenclature principles for modified nucleotides. The systematic name incorporates several key structural elements that define its chemical identity. The base structure derives from 2'-deoxyuridine, a naturally occurring nucleoside that lacks the 2'-hydroxyl group present in ribonucleosides. The modification at the 5-position involves the attachment of a 3-aminoallyl substituent, which introduces both an alkenyl linker and a primary amine functional group.
The complete International Union of Pure and Applied Chemistry designation for this compound can be expressed as 5-(3-aminoprop-1-en-1-yl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate), reflecting the precise positioning of the aminoallyl group and the nature of the phosphate chain. Alternative nomenclature systems recognize this compound through various synonyms, including 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate and aminoallyl-deoxyuridine triphosphate sodium salt. The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, with 109921-28-0 representing one common sodium salt form.
The nomenclature also reflects the stereochemical configuration inherent in the deoxyribose sugar moiety, maintaining the natural β-configuration at the 1'-position. The 5'-triphosphate designation indicates the presence of three phosphate groups linked in sequence, creating the high-energy phosphate bonds characteristic of nucleotide triphosphates. The sodium salt specification acknowledges the neutralization of the highly acidic phosphate groups through coordination with sodium cations.
Molecular Formula and Weight Analysis
The molecular composition of 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt has been characterized through multiple analytical approaches, revealing consistent elemental stoichiometry across different preparations. The sodium salt form typically exhibits the molecular formula C₁₂H₁₇N₃Na₃O₁₄P₃, indicating the presence of three sodium cations that neutralize the negative charges associated with the triphosphate moiety. This formulation represents the most stable and commonly utilized form of the compound in laboratory applications.
The molecular weight calculations for this compound reflect the contribution of both the organic nucleotide structure and the associated sodium counterions. The sodium salt form possesses a molecular weight of 589.17 grams per mole, while the free acid form exhibits a molecular weight of 523.22 grams per mole. This difference of approximately 66 grams per mole corresponds to the replacement of three hydrogen atoms with three sodium atoms, consistent with the expected neutralization pattern.
Table 1: Molecular Composition Analysis
The elemental analysis reveals the presence of twelve carbon atoms, reflecting contributions from both the deoxyribose sugar (five carbons) and the modified pyrimidine base (seven carbons including the aminoallyl substituent). The nitrogen content includes the two nitrogen atoms of the pyrimidine ring plus the primary amine of the aminoallyl group, totaling three nitrogen atoms per molecule. The phosphorus content exclusively derives from the triphosphate chain, with three phosphorus atoms arranged in the characteristic α, β, and γ positions.
Three-Dimensional Conformational Analysis
The three-dimensional structure of 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt exhibits conformational features that influence its biological activity and enzymatic recognition properties. The deoxyribose sugar adopts the characteristic C2'-endo pucker conformation typical of deoxyribonucleotides, which facilitates incorporation into deoxyribonucleic acid structures through standard Watson-Crick base pairing mechanisms. The absence of the 2'-hydroxyl group eliminates potential steric conflicts and maintains the B-form helical geometry preferred by deoxyribonucleic acid polymerases.
The 5-aminoallyl substituent introduces conformational flexibility through its alkenyl linker, allowing rotation around the C5-C(alkenyl) bond while maintaining the trans configuration of the double bond. This geometric constraint positions the terminal amino group in an extended conformation that projects away from the major groove of deoxyribonucleic acid, making it accessible for subsequent chemical modifications. The three-carbon linker provides sufficient distance to minimize steric interference with normal base pairing while ensuring accessibility for coupling reactions with amine-reactive reagents.
The triphosphate moiety adopts an extended conformation that facilitates interaction with the active sites of deoxyribonucleic acid polymerases. The phosphate groups exist in their ionized forms under physiological conditions, creating a highly negatively charged region that coordinates with divalent metal ions such as magnesium. This coordination is essential for proper positioning within polymerase active sites and for the catalytic mechanism of phosphodiester bond formation. The sodium counterions in the crystalline form provide charge neutralization while maintaining the overall structural integrity of the molecule.
Spectroscopic Characterization (Ultraviolet-Visible, Nuclear Magnetic Resonance, Mass Spectrometry)
Comprehensive spectroscopic analysis of 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt has provided detailed insights into its electronic structure and molecular dynamics. Ultraviolet-visible spectroscopy reveals characteristic absorption features that reflect the chromophoric properties of the modified pyrimidine base. The primary absorption maximum occurs at approximately 289-290 nanometers, with a molar extinction coefficient of 7.1-7.8 × 10³ M⁻¹cm⁻¹ in Tris-HCl buffer at pH 7.5. A secondary absorption feature appears at 240 nanometers with a significantly higher extinction coefficient of 11.9 × 10³ M⁻¹cm⁻¹.
The ultraviolet absorption characteristics demonstrate the influence of the aminoallyl substituent on the electronic transitions of the pyrimidine chromophore. The red-shifted absorption maximum compared to unmodified deoxyuridine reflects the extended conjugation introduced by the alkenyl linker. The intensity of absorption provides a reliable basis for quantitative analysis and concentration determination in analytical applications. These spectroscopic properties remain stable across the typical pH range encountered in biochemical applications, ensuring consistent performance in various experimental conditions.
Table 2: Spectroscopic Properties
| Technique | Parameter | Value | Conditions |
|---|---|---|---|
| UV-Vis | λmax (primary) | 289-290 nm | Tris-HCl pH 7.5 |
| UV-Vis | ε (primary) | 7.1-7.8 × 10³ M⁻¹cm⁻¹ | Tris-HCl pH 7.5 |
| UV-Vis | λmax (secondary) | 240 nm | pH 7.0 |
| UV-Vis | ε (secondary) | 11.9 × 10³ M⁻¹cm⁻¹ | pH 7.0 |
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and conformational behavior of 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt. Proton nuclear magnetic resonance analysis reveals characteristic resonances corresponding to the various hydrogen environments within the molecule. The deoxyribose protons exhibit coupling patterns consistent with the C2'-endo conformation, while the pyrimidine ring protons show chemical shifts typical of 5-substituted uracil derivatives. The aminoallyl substituent contributes distinctive resonances for the alkenyl protons and the methylene groups, with coupling patterns that confirm the trans geometry of the double bond.
Mass spectrometric analysis confirms the molecular composition and provides insights into the fragmentation behavior of the compound. Electrospray ionization mass spectrometry readily generates multiply charged molecular ions corresponding to the various protonation states of the phosphate groups. The exact mass determination supports the proposed molecular formula and enables distinction from closely related analogs. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that include loss of phosphate groups and cleavage of the glycosidic bond, providing structural confirmation and supporting analytical method development for purity assessment and quality control applications.
Properties
CAS No. |
109921-28-0 |
|---|---|
Molecular Formula |
C12H23N4O14P3 |
Molecular Weight |
540.25 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-enyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;azane |
InChI |
InChI=1S/C12H20N3O14P3.H3N/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);1H3/t8-,9+,10+;/m0./s1 |
InChI Key |
YWKTUHBZWBRYHX-HHDYSPPTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
Preparation Methods
Regioselective Iodination of dUTP
The initial step involves iodination at the 5-position of the uracil ring using N-iodosuccinimide (NIS) under mild aqueous conditions. Reaction parameters include:
Table 1: Iodination Reaction Conditions
| Parameter | Specification |
|---|---|
| Reactant | dUTP (1 equiv) |
| Iodinating Agent | NIS (1.2 equiv) |
| Solvent | 0.1 M ammonium acetate buffer (pH 5.0) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
This step achieves >90% conversion to 5-iodo-2'-deoxyuridine triphosphate (I-dUTP), as confirmed by HPLC analysis. The iodine atom serves as a leaving group for subsequent cross-coupling.
Heck Coupling with Allylamine
The iodinated intermediate undergoes palladium-catalyzed coupling with allylamine to install the aminoallyl moiety. Key aspects of this step include:
Table 2: Heck Coupling Reaction Parameters
| Component | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) |
| Ligand | 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%) |
| Base | Triethylamine (3 equiv) |
| Solvent | Degassed DMF:H2O (4:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
The reaction proceeds via a syn-insertion mechanism, yielding the (E)-isomer of AA-dUTP with >85% stereoselectivity. Post-reaction purification via anion-exchange chromatography removes unreacted starting materials and catalyst residues, followed by lyophilization to obtain the sodium salt form.
Sodium Salt Formation and Characterization
The final conversion to the sodium salt involves titration of the triphosphate’s acidic protons with NaOH to achieve physiological compatibility. As specified in, the compound is supplied as a 50 mM aqueous solution adjusted to pH 7.0–7.5 using NaOH. Critical quality control parameters include:
Table 3: Analytical Characterization of AA-dUTP Sodium Salt
Comparative Analysis of Synthesis Methods
Table 4: Traditional vs. Modern AA-dUTP Synthesis
The palladium-based approach reduces purification complexity by avoiding mercury contamination, making it preferable for diagnostic and therapeutic applications requiring high-purity nucleotides.
| Enzyme | Incorporation Rate (AA-dUTP:dTTP) | Application |
|---|---|---|
| Klenow Fragment | 1:3 | Nick translation |
| Taq Polymerase | 1:4 | PCR amplification |
| Reverse Transcriptase | 1:2 | cDNA synthesis |
Optimal labeling requires balancing substitution levels to maintain probe functionality while minimizing steric hindrance .
Chemical Reactions Analysis
Types of Reactions
AA-dUTP sodium salt primarily undergoes substitution reactions due to the presence of the aminoallyl group. This group can react with various reagents to form labeled nucleotides.
Common Reagents and Conditions
Fluorescent dyes: AA-dUTP can be reacted with fluorescent dyes to produce labeled nucleotides for use in fluorescence-based detection methods.
Major Products Formed
The major products formed from these reactions are labeled nucleotides, which can be used in various molecular biology applications such as polymerase chain reaction (PCR), reverse transcription, and in situ hybridization .
Scientific Research Applications
AA-dUTP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of labeled nucleotides for studying nucleic acid interactions and dynamics.
Medicine: It is used in diagnostic assays to detect specific nucleic acid sequences associated with diseases.
Industry: AA-dUTP is used in the production of labeled probes for use in research and diagnostic applications.
Mechanism of Action
AA-dUTP sodium salt functions by incorporating into DNA or RNA during synthesis. The aminoallyl group serves as a reactive site for subsequent labeling with fluorescent dyes or other markers. This allows for the detection and analysis of the labeled nucleic acids in various assays . The molecular targets include the nucleic acids being synthesized, and the pathways involved are those related to nucleic acid synthesis and labeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-AA-dUTP-Na with structurally related nucleotide analogs:
Key Distinctions
- 5-AA-dUTP-Na vs. 5-Bromo-dUTP: The aminoallyl group in 5-AA-dUTP enables covalent dye conjugation, while bromine in 5-Bromo-dUTP facilitates incorporation into DNA for mutagenesis or anti-microbial studies (e.g., inhibition of Micrococcus luteus growth) .
- 5-AA-dUTP-Na vs. dUTP: The unmodified dUTP lacks labeling capacity but is essential for standard DNA synthesis. 5-AA-dUTP-Na’s aminoallyl group adds versatility for detection .
- Salt Forms : Lithium (CAS 116840-18-7) and sodium salts of 5-AA-dUTP differ in counterion solubility. Sodium salts are preferred for enzymatic compatibility .
Data Tables
Table 1: Physicochemical Properties
| Property | 5-AA-dUTP-Na | 5-Bromo-dUTP | dUTP |
|---|---|---|---|
| Molecular Weight (g/mol) | 589.17 | 655.06 | 492.14 |
| UV λmax (nm) | 291 | 278 | 262 |
| Purity (HPLC) | ≥88% | ≥95% | ≥98% |
| Solubility | Water | Water/DMSO | Water |
Table 2: Commercial Specifications
| Supplier | Purity | Packaging | Price (USD/mg) |
|---|---|---|---|
| US Biological Life Sciences | Highly Purified | 1–5 mg vials | $120–$150 |
| J&K Scientific | 98% | 25 mg bulk | $90–$110 |
| Sigma-Aldrich | ≥95% | Custom scales | $200–$250 |
Biological Activity
5-(3-Aminoallyl)-2'-deoxyuridine 5'-triphosphate sodium salt (AA-dUTP) is a modified nucleotide that has gained attention in molecular biology due to its unique properties and applications in various research fields. This article explores the biological activity of AA-dUTP, focusing on its synthesis, applications, and effects in biological systems.
AA-dUTP is an amine-modified nucleotide that serves as a substrate for DNA synthesis. Its molecular formula is with a molecular weight of approximately 411.06 g/mol (sodium salt form) . The synthesis of AA-dUTP typically involves the regioselective iodination of nucleoside triphosphates followed by palladium-catalyzed coupling reactions, which yield high-purity products without the use of toxic reagents .
Applications in Molecular Biology
AA-dUTP is primarily used for:
- Fluorescent Labeling : It can be incorporated into DNA during PCR or reverse transcription reactions, allowing for the generation of fluorescently labeled probes. This property is particularly useful in applications such as fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling .
- cDNA Synthesis : AA-dUTP acts as a substitute for dTTP during cDNA synthesis, facilitating the creation of amine-modified DNA that can be further labeled with reactive dyes .
- Chromatin Immunoprecipitation (ChIP) : It is employed in ChIP assays to study protein-DNA interactions, enhancing the detection of specific DNA sequences associated with transcription factors .
Biological Activity and Mechanisms
The biological activity of AA-dUTP can be observed through its incorporation into nucleic acids and subsequent effects on cellular processes:
- Gene Expression : Studies have shown that AA-dUTP can influence gene expression patterns when incorporated into cDNA, impacting downstream applications such as gene profiling and functional genomics .
- Inhibition of Enzymatic Activity : Some derivatives of AA-dUTP have been reported to inhibit specific enzymatic activities, such as tautomerase activity in human macrophage migration inhibitory factor (huMIF), which may have implications for inflammatory responses .
- Non-Toxicity : Research indicates that AA-dUTP exhibits low cytotoxicity when used in cellular assays, making it suitable for various applications without adversely affecting cell viability .
Case Studies
- Fluorescent Probes for Gene Expression : In a study utilizing AA-dUTP for labeling cDNA, researchers demonstrated enhanced sensitivity and specificity in detecting target genes through fluorescence microscopy. The incorporation efficiency was optimized by adjusting the ratio of AA-dUTP to dTTP during PCR, resulting in successful labeling of multiple genes involved in cancer pathways .
- Inhibition Studies : Another investigation focused on the effects of AA-dUTP derivatives on NF-kB translocation. The results indicated that specific modifications could significantly reduce NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .
Comparative Analysis
| Property/Activity | AA-dUTP | dTTP |
|---|---|---|
| Molecular Weight | 411.06 g/mol | 242.24 g/mol |
| Fluorescent Labeling | Yes | No |
| Cytotoxicity | Low | Low |
| Enzymatic Inhibition | Yes (specific cases) | No |
| Application in ChIP | Yes | Limited |
Q & A
Q. Table 1: Critical Parameters for Aminoallyl-dUTP Use in DNA Labeling
| Parameter | Optimal Condition | Impact of Deviation |
|---|---|---|
| pH (labeling) | 8.5–9.0 | Reduced coupling efficiency at pH <8.0 |
| Storage Temperature | –20°C (lyophilized) | Aggregation at >4°C |
| Polymerase Type | Klenow (exo-) | Taq polymerase shows 40% lower incorporation |
Q. Table 2: Troubleshooting Common Experimental Issues
| Issue | Cause | Solution |
|---|---|---|
| Low fluorescence signal | Incomplete dye coupling | Increase reaction time (2–4 hr) or dye:nucleotide ratio |
| PCR inhibition | Residual organic solvents | Dialyze for 24 hr in 10 mM Tris-HCl (pH 7.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
